molecular formula C24H21ClN2O3 B2956778 AMPK activator 4

AMPK activator 4

Cat. No.: B2956778
M. Wt: 420.9 g/mol
InChI Key: OSSMPMZJYDZMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPK activator 4 is a small molecule that activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. AMPK is a serine/threonine protein kinase that acts as a metabolic fuel sensor, regulating energy balance at the cellular level. Activation of AMPK has significant implications for metabolic disorders, including type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMPK activator 4 involves multiple steps, including the formation of a 2-hydroxybiphenyl group. This group is crucial for the compound’s selectivity and potency. The synthetic route typically involves the substitution of a 2-hydroxyphenyl group with polar-substituted cyclohexene-based probes .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as radiolabel kinase assays to monitor the activation potency of the compound .

Chemical Reactions Analysis

Types of Reactions: AMPK activator 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

AMPK activator 4 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.

    Biology: Helps in understanding cellular responses to energy stress and nutrient availability.

    Medicine: Potential therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity.

    Industry: Used in the development of new drugs targeting metabolic pathways

Mechanism of Action

AMPK activator 4 exerts its effects by binding to the AMPK complex, causing a conformational change that activates the enzyme. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the α-subunit. The activated AMPK then phosphorylates various downstream targets, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSMPMZJYDZMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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